2-Amino-6-methylpyrimidine-4-carboximidamide
Overview
Description
2-Amino-6-methylpyrimidine-4-carboximidamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methylpyrimidine-4-carboximidamide typically involves the reaction of 2-amino-4,6-dichloropyrimidine with suitable amines. One common method involves heating finely ground 2-amino-4,6-dichloropyrimidine with a substituted amine and triethylamine in a solvent-free condition at 80–90°C . The reaction is monitored by thin-layer chromatography (TLC) using hexane and ethyl acetate as the solvent system.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methylpyrimidine-4-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group at position 2 can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Condensation Reactions: It can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives.
Scientific Research Applications
2-Amino-6-methylpyrimidine-4-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antitrypanosomal and antiplasmodial agents.
Biological Research: The compound is studied for its potential as an enzyme inhibitor, particularly β-glucuronidase inhibitors.
Agrochemicals: Pyrimidine derivatives, including this compound, are explored for their potential use as herbicides and fungicides.
Materials Science: It serves as a precursor for the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-methylpyrimidine-4-carboximidamide varies depending on its application:
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar in structure but with different substituents at positions 4 and 6.
2-Amino-4-hydroxy-6-methylpyrimidine: Contains a hydroxyl group at position 4 instead of a carboximidamide group.
Uniqueness
2-Amino-6-methylpyrimidine-4-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for various pharmacologically active compounds sets it apart from other pyrimidine derivatives.
Properties
IUPAC Name |
2-amino-6-methylpyrimidine-4-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c1-3-2-4(5(7)8)11-6(9)10-3/h2H,1H3,(H3,7,8)(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTUSHBFDALGNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660062 | |
Record name | 2-Amino-6-methylpyrimidine-4-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116339-75-3 | |
Record name | 2-Amino-6-methylpyrimidine-4-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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